Cas no 35301-44-1 (2,2-Dimethylcyclobutan-1-ol)

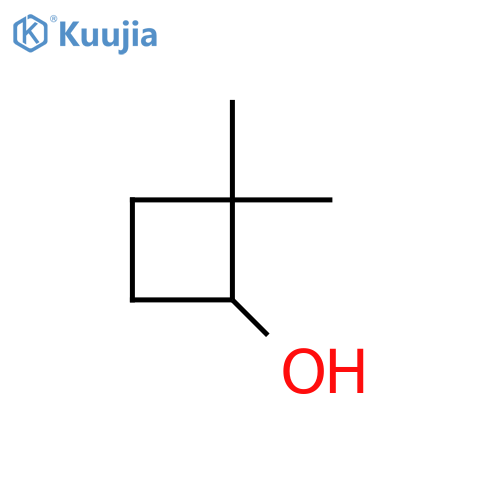

2,2-Dimethylcyclobutan-1-ol structure

商品名:2,2-Dimethylcyclobutan-1-ol

2,2-Dimethylcyclobutan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethylcyclobutan-1-ol

- 2,2-dimethylcyclobutanol

- EN300-257362

- 35301-44-1

- SY210411

- AS-53869

- MFCD26959233

- SCHEMBL13625216

- AKOS037644512

- P17222

- DB-148665

- AB92707

- CS-0183835

- 2,2-Dimethylcyclobutan-1-ol

-

- MDL: MFCD26959233

- インチ: 1S/C6H12O/c1-6(2)4-3-5(6)7/h5,7H,3-4H2,1-2H3

- InChIKey: XHCDLTIWJSWMHC-UHFFFAOYSA-N

- ほほえんだ: OC1CCC1(C)C

計算された属性

- せいみつぶんしりょう: 100.088815002 g/mol

- どういたいしつりょう: 100.088815002 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 76.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 1.3

- ぶんしりょう: 100.16

2,2-Dimethylcyclobutan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-257362-0.5g |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 95% | 0.5g |

$780.0 | 2024-06-18 | |

| eNovation Chemicals LLC | D586766-100mg |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 100mg |

$240 | 2024-07-21 | |

| Enamine | EN300-257362-0.25g |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 95% | 0.25g |

$494.0 | 2024-06-18 | |

| TRC | D478540-25mg |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 25mg |

$ 275.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D586766-250MG |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 250mg |

$365 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-5G |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 5g |

¥ 14,691.00 | 2023-04-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-1G |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 1g |

¥ 4,897.00 | 2023-04-13 | |

| eNovation Chemicals LLC | D586766-500MG |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 500mg |

$610 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL100966-250MG |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 97% | 250MG |

¥ 1,960.00 | 2023-04-13 | |

| Chemenu | CM753957-250mg |

2,2-dimethylcyclobutan-1-ol |

35301-44-1 | 95%+ | 250mg |

$356 | 2022-12-31 |

2,2-Dimethylcyclobutan-1-ol 関連文献

-

1. Samarium(II)-mediated 4-exo-trig cyclisations of unsaturated aldehydes. A stereoselective approach to functionalised cyclobutanolsDerek Johnston,Catherine F. McCusker,Kenneth Muir,David J. Procter J. Chem. Soc. Perkin Trans. 1 2000 681

-

2. Photochemical reactions of aliphatic aldehydes in solutionJ. D. Coyle J. Chem. Soc. B 1971 2254

35301-44-1 (2,2-Dimethylcyclobutan-1-ol) 関連製品

- 5587-61-1(Triisocyanato(methyl)silane)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:35301-44-1)2,2-Dimethylcyclobutan-1-ol

清らかである:99%

はかる:10g

価格 ($):3319.0